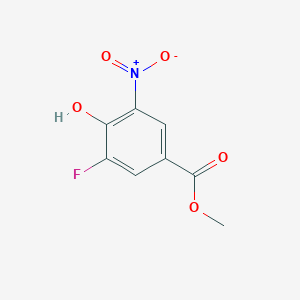

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate

Description

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate is a substituted methyl benzoate derivative featuring a fluorine atom at position 3, a hydroxyl group at position 4, and a nitro group at position 5 on the aromatic ring. Its molecular formula is C₈H₆FNO₅, with a molecular weight of 215.14 g/mol. The compound’s structure combines electron-withdrawing (fluoro, nitro) and electron-donating (hydroxyl) groups, creating unique chemical properties. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the nitro and fluoro substituents influence electronic effects and reactivity. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its versatile functional groups.

Properties

IUPAC Name |

methyl 3-fluoro-4-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTDTXWOEWTBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 3-fluoro-4-hydroxy-5-nitrobenzoate typically involves:

- Introduction of the fluorine substituent via nucleophilic aromatic substitution or electrophilic fluorination.

- Nitration to introduce the nitro group selectively.

- Esterification to form the methyl benzoate moiety.

- Hydroxylation or preservation of the hydroxy group on the aromatic ring.

These steps can be arranged in various sequences depending on the starting materials and reagents used.

Nucleophilic Aromatic Substitution (SNAr) Approach

One effective method for introducing the fluorine substituent involves nucleophilic aromatic substitution of a nitro-substituted aromatic ester precursor.

- Starting from methyl 3-nitro-4-hydroxybenzoate derivatives, the nitro group at the 3-position can be replaced by fluoride ion under elevated temperatures in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

- Cesium fluoride (CsF) is commonly used as the fluoride source, providing a good balance of reactivity and solubility.

- Heating the reaction mixture (e.g., 120 °C for 90 minutes) promotes substitution, yielding this compound with moderate yields (~38%) after purification by chromatography.

This method benefits from the electron-withdrawing effect of the ester and nitro groups, which activate the aromatic ring toward nucleophilic attack and facilitate displacement of the nitro substituent.

Electrophilic Fluorination of Enolates

Another route involves electrophilic fluorination of an enolate intermediate derived from a keto-precursor.

- For example, ketone derivatives related to the benzoate can be regioselectively enolized at the position adjacent to the carbonyl group.

- The enolate or its trimethylsilyl enol ether derivative is then treated with electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- The reaction is typically carried out at low temperatures (e.g., −78 °C to room temperature) in solvents like tetrahydrofuran (THF) or acetonitrile.

- This approach allows for regioselective introduction of fluorine but may require careful control of reaction conditions to avoid complex mixtures or side reactions.

For the introduction of the nitro group, nitration is performed on suitably substituted aromatic precursors.

- A two-step method involving oxidation of chloro-fluoro acetophenone derivatives followed by nitration with red fuming nitric acid (RFNA) is documented.

- The oxidation step converts acetophenone derivatives to the corresponding benzoic acids.

- Nitration under controlled conditions (e.g., specific molar ratios of fuming nitric acid and sulfuric acid, stirring speeds of 300–500 rpm) introduces the nitro group at the desired position.

- The process can be optimized by recycling filtrates containing reaction intermediates, improving yield and reducing waste.

- Yields for such nitration steps can vary, with some methods reporting around 60% yield but involving complex steps and high reagent consumption.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | CsF, DMSO, 120 °C, 90 min | Direct fluorination, moderate yield | Moderate yield, requires heating | ~38% |

| Electrophilic Fluorination of Enolates | NFSI or Selectfluor, THF/MeCN, −78 °C to RT | Regioselective fluorination | Complex mixtures possible | Variable, requires optimization |

| Oxidation + Nitration | Red fuming nitric acid, sulfuric acid, stirring | Established nitration method | High reagent use, complex waste | ~60% (for nitration) |

Detailed Research Findings and Notes

- Recycling of filtrates containing unreacted starting materials and acids can improve cost-efficiency and reduce environmental impact in nitration processes.

- Electrophilic fluorination methods require careful temperature control to prevent side reactions and maximize regioselectivity.

- The SNAr method is favored for its straightforwardness but may be limited by the availability of suitable nitro-substituted precursors and moderate yields.

- The presence of the hydroxy group at the 4-position can influence reactivity and regioselectivity, often requiring protective group strategies or selective reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Formation of methyl 3-fluoro-4-oxo-5-nitrobenzoate.

Reduction: Formation of methyl 3-fluoro-4-hydroxy-5-aminobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, making it versatile for synthesizing derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, which is a common transformation in organic synthesis.

- Ester Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

These reactions are essential for developing pharmaceuticals and agrochemicals .

Biological Research Applications

Studying Fluorinated Compounds

In biological research, this compound is used to investigate the effects of fluorinated aromatic compounds on biological systems. Its structural features make it suitable for:

- Fluorescent Probes Development: The compound can be modified to create fluorescent probes for imaging applications in cellular biology.

- Biological Activity Studies: It aids in understanding how fluorinated compounds interact with enzymes and receptors, influencing drug design and efficacy .

Medicinal Chemistry Applications

Drug Development

The compound's unique structure allows for exploration in medicinal chemistry, particularly in developing new drug candidates with improved efficacy and reduced side effects. It has potential applications in:

- Antimicrobial Agents: Research indicates that fluorinated compounds often exhibit enhanced biological activity against various pathogens.

- Cancer Therapeutics: The ability to modify the compound's structure may lead to novel anticancer agents by targeting specific cellular pathways .

Industrial Applications

Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its applications include:

- Polymer Development: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.

- Coatings and Adhesives: It is employed in formulating advanced coatings that require specific performance characteristics .

Case Study 1: Fluorinated Probes for Imaging

A research study explored the synthesis of fluorescent probes based on this compound. These probes were used to visualize cellular processes in live cells, showcasing the compound's utility in biological imaging applications. The results demonstrated significant improvements in signal intensity compared to non-fluorinated analogs.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of derivatives synthesized from this compound. The modifications led to compounds that showed enhanced activity against specific cancer cell lines, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate with key analogs, highlighting substituent positions, molecular weights, and properties:

Electronic and Solubility Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) and fluoro (-F) groups in this compound deactivate the aromatic ring, directing electrophilic substitution to specific positions. In contrast, analogs like Methyl 3-amino-4-nitrobenzoate feature an electron-donating amino (-NH₂) group, which increases ring reactivity. The hydroxyl (-OH) group in the target compound enhances solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated derivatives like Methyl 4-fluoro-3-nitrobenzoate.

Steric and Reactivity Differences :

- Bromine in Methyl 3-bromo-5-fluoro-4-nitrobenzoate introduces steric hindrance, making it less reactive in nucleophilic substitutions but useful in palladium-catalyzed reactions.

- The absence of hydroxyl groups in Methyl 2,4-difluoro-5-nitrobenzoate reduces hydrogen-bonding capacity, lowering solubility in aqueous media.

Research Findings and Data

Physical Properties (Inferred from Methyl Esters)

- Melting Points : Nitro and fluoro substituents typically increase melting points due to enhanced intermolecular forces. Hydroxyl groups further elevate melting points (e.g., this compound likely melts at >150°C).

- Solubility : Hydroxyl groups improve solubility in polar solvents, while nitro groups reduce it. For example, Methyl 4-fluoro-3-nitrobenzoate is sparingly soluble in water but dissolves in acetone.

Biological Activity

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate (CAS Number: 185629-31-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique combination of functional groups, including a fluorine atom, a hydroxyl group, and a nitro group attached to a benzoate structure. This configuration may enhance its reactivity and biological activity compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C8H6FNO4 |

| Molecular Weight | 201.14 g/mol |

| CAS Number | 185629-31-6 |

| Functional Groups | Fluoro, Hydroxy, Nitro |

The biological activity of this compound is thought to stem from its interaction with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects. The hydroxyl group can participate in hydrogen bonding, which influences the compound's binding affinity to target proteins or enzymes .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated its effectiveness against various strains of bacteria, including multidrug-resistant strains. For example, it has shown potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported in the low microgram range .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves the compound's ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of cellular signaling pathways . Further research is needed to elucidate specific cancer types affected and the underlying mechanisms.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Enterococcus faecalis and Klebsiella pneumoniae. Results indicated that the compound exhibited MIC values ranging from 0.03125 to 0.25 μg/mL for Gram-positive strains and higher values for Gram-negative strains .

- Cytotoxicity Assessment :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential nitration, fluorination, and esterification steps. For example, nitration of methyl 3-fluoro-4-hydroxybenzoate with nitric acid/sulfuric acid at 0–5°C yields the nitro derivative. Intermediate purity is confirmed via HPLC (≥95% purity), and structural validation employs -/-NMR and IR spectroscopy. X-ray crystallography (e.g., SHELX programs) can resolve ambiguities in regiochemistry .

Q. How do substituents (fluoro, nitro, hydroxy) influence the compound’s stability during storage?

- Methodological Answer : The electron-withdrawing nitro and fluoro groups increase acidity of the hydroxy group, making the compound prone to hydrolysis. Stability studies under controlled humidity (≤30% RH) and temperature (4°C) are recommended. Degradation products (e.g., demethylated or decarboxylated derivatives) are monitored via LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- -NMR: Assign peaks for aromatic protons (coupling patterns distinguish ortho/meta/para substituents).

- -NMR: Confirms fluorine substitution (e.g., δ ≈ -110 ppm for aromatic F).

- X-ray crystallography: Resolves nitro group orientation and hydrogen bonding (ORTEP-III for visualization) .

Advanced Research Questions

Q. How can conflicting -NMR and X-ray data be resolved for nitroaromatic compounds like this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in nitro groups). Variable-temperature NMR (VT-NMR) and DFT calculations (B3LYP/6-311+G(d,p)) can model conformational equilibria. Cross-validation with X-ray data (SHELXL refinement) ensures accuracy .

Q. What strategies optimize regioselective nitration in the presence of competing electron-withdrawing groups?

- Methodological Answer : Nitration regioselectivity is influenced by directing effects. For methyl 3-fluoro-4-hydroxybenzoate, the hydroxy group directs nitration to the ortho position (C-5) due to its strong activating effect. Computational modeling (e.g., Fukui indices) predicts reactive sites, while mixed acid (HNO/HSO) ratios control reaction rates and byproduct formation .

Q. How can the compound’s hydrogen-bonding network impact its crystallographic packing and solubility?

- Methodological Answer : The hydroxy and nitro groups form intramolecular H-bonds, stabilizing planar conformations. Intermolecular H-bonding with ester carbonyls creates layered packing (observed via SHELX-refined structures). Solubility in polar aprotic solvents (e.g., DMSO) is enhanced by these interactions, which is critical for crystallization screens .

Q. What analytical workflows validate purity in the presence of isomeric byproducts (e.g., 4-nitro vs. 5-nitro isomers)?

- Methodological Answer : Use orthogonal methods:

- HPLC-DAD : Retention time and UV-Vis spectra (λ~270 nm for nitroaromatics).

- High-resolution MS : Exact mass (±5 ppm) distinguishes isomers.

- 2D NMR (COSY, NOESY) : Correlates coupling between aromatic protons and nitro group orientation .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.